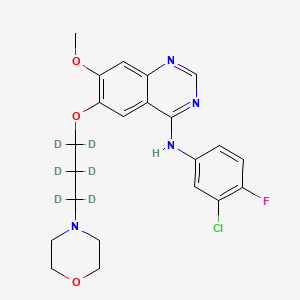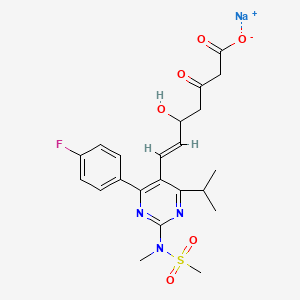
3-Oxo Rosuvastatin Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo Rosuvastatin Sodium Salt is a derivative of Rosuvastatin, a statin medication widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is characterized by its molecular formula C22H25FN3NaO6S and is known for its high potency in inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .
Wirkmechanismus
Target of Action
The primary target of 3-Oxo Rosuvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, leading to decreased hepatic cholesterol concentrations .
Biochemical Pathways
By inhibiting HMG-CoA reductase, this compound affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%). There is a small accumulation with repeated dosing .
Result of Action
The inhibition of HMG-CoA reductase by this compound leads to a decrease in the production of cholesterol. This results in a reduction in the levels of LDL, sometimes referred to as “bad cholesterol”, and a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by environmental factors. It is hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
3-Oxo Rosuvastatin Sodium Salt plays a significant role in biochemical reactions. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which leads to the liver making less cholesterol .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase . This inhibition leads to decreased hepatic cholesterol concentrations, which in turn reduces the overall cholesterol levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Higher doses of rosuvastatin have been associated with cases of renal failure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of rosuvastatin induced premature death in mice with a hypercholesterolemic diet, but not in mice with a cholesterol-free diet . Doses from 2.5 to 5 mg/kg/day also induced morphological and functional alterations in mitochondria .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway . By inhibiting this enzyme, this compound reduces the production of mevalonate, a precursor of cholesterol .
Transport and Distribution
It is known that rosuvastatin, the parent compound, is mainly excreted into the bile as the parent drug .
Subcellular Localization
Given that it inhibits HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that this compound also localizes to this organelle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Oxo Rosuvastatin Sodium Salt involves several synthetic steps. One common method includes the early introduction of the correct absolute stereochemistry at C-5 (S) of the Rosuvastatin side chain, followed by regioselective chain extension using novel side chain building blocks . This process ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves scalable and economically viable processes. These methods often include the use of intermediates that are prepared through clean and efficient chemical reactions, ensuring high yields and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo Rosuvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Oxo Rosuvastatin Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of statins.
Biology: The compound is studied for its effects on cellular cholesterol metabolism and its potential role in reducing oxidative stress.
Industry: The compound is used in the pharmaceutical industry for the development of new cholesterol-lowering medications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another potent statin used to lower cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: Known for its hydrophilic nature and lower risk of drug interactions.
Uniqueness
3-Oxo Rosuvastatin Sodium Salt is unique due to its high potency and specific inhibition of HMG-CoA reductase. Compared to other statins, it has a higher affinity for the enzyme and a longer half-life, making it more effective in reducing cholesterol levels .
Eigenschaften
IUPAC Name |
sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAYYPMZFQZZHA-RRABGKBLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

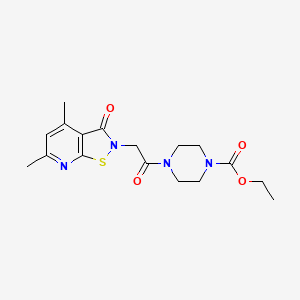
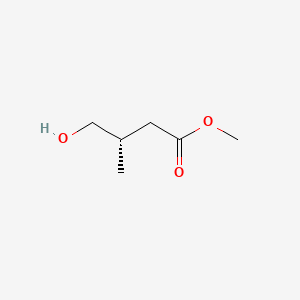
-methanone](/img/structure/B593844.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)

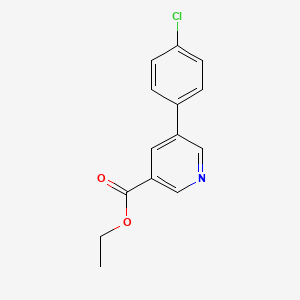
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
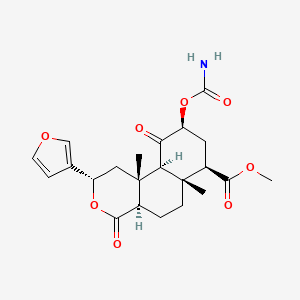

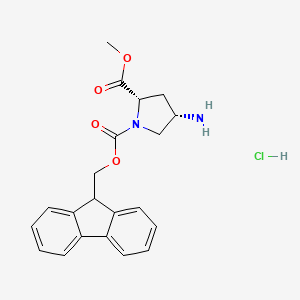
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
